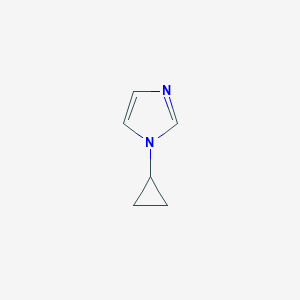
叔丁基4-(氮杂环丁烷-3-基)哌嗪-1-羧酸盐酸盐
描述
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride is a chemical compound used in scientific research. It is a derivative of piperazine and has been studied for its potential as a therapeutic agent.
科学研究应用
药物研究
叔丁基4-(氮杂环丁烷-3-基)哌嗪-1-羧酸盐酸盐: 是合成药物化合物中宝贵的中间体。 其结构有利于形成哌嗪衍生物,它是各种治疗药物的核心成分,包括抗精神病药、抗抑郁药、抗组胺药和抗寄生虫药 . 该化合物能够进行引入新官能团的反应,使其成为药物设计和发现中的通用构建模块。
材料科学
在材料科学中,该化合物可用于创造具有独特性能的新型聚合物。 哌嗪环可以充当聚合物链中的连接体,可能增强热稳定性和机械强度。 该领域的研究可能导致开发用于工业应用的新材料 .
化学合成
该化合物是合成复杂分子的起始材料。 它在多组分反应 (MCRs) 中特别有用,在多组分反应中,多个反应物在单一反应容器中形成产物。 这种效率有利于创建化学化合物库,用于药物开发中的筛选 .
催化
该化合物中存在的氮杂环丁烷和哌嗪部分可以在催化体系中充当配体。 它们可以与金属配位形成催化剂,促进各种化学反应,包括不对称合成,这对于在药物中生产对映体纯物质至关重要 .
分析化学
在分析化学中,叔丁基4-(氮杂环丁烷-3-基)哌嗪-1-羧酸盐酸盐的衍生物可用作标准品或试剂。 例如,它们可以用于色谱法,通过将它们的性质与已知标准品进行比较来帮助识别或量化混合物中的物质 .
生物化学研究
该化合物的衍生物可用于研究酶-底物相互作用。 通过修饰哌嗪环,研究人员可以研究结构变化如何影响结合亲和力和反应速率,从而提供对酶机制的见解,并有助于设计酶抑制剂 .
作用机制
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes.
Mode of Action
Based on its structural similarity to other piperazine compounds, it may interact with its targets by binding to active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
生化分析
Biochemical Properties
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression levels of specific genes, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or providing therapeutic benefits. At higher doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, and systemic effects. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological responses .
Metabolic Pathways
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules .
Transport and Distribution
The transport and distribution of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;/h10,13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWVYUMNHDRQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618657 | |
| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-58-8 | |
| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)

![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)






![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)
